molecular formula C6H12N2 B161400 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 134679-22-4

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B161400
CAS No.: 134679-22-4
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-WDSKDSINSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups within the molecule.

    Substitution: The methyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in the study of enzyme interactions and receptor binding.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.

Comparison with Similar Compounds

    1,2,4-Triazole: A heterocyclic compound with a similar nitrogen-containing structure.

    Imidazole: Another nitrogen-containing heterocycle with diverse applications.

    Pyridine: A six-membered ring with one nitrogen atom, used in various chemical syntheses.

Uniqueness: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structure differentiates it from other similar compounds and makes it valuable for specialized applications.

Properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452416
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134679-22-4
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic strategies can be employed to access (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane?

A1: One effective approach utilizes a multi-step synthesis starting from N-tosylated trans-4-hydroxy-L-proline. [] This method involves reduction, tosylation, cyclization with methylamine, and final deprotection to yield the desired this compound as a dihydrobromide salt. [] Another strategy leverages directed metalation to introduce substituents at the C-3 position of the diazabicyclo[2.2.1]heptane scaffold. []

Q2: How is the absolute configuration of C-substituted this compound derivatives determined?

A2: Researchers rely on a combination of NMR spectroscopy and X-ray crystallography. By comparing the NMR spectra of newly synthesized C-substituted derivatives with those of compounds whose configuration has been unambiguously determined by X-ray crystallographic analysis, the absolute configuration of the new derivatives can be assigned. [] This approach ensures accurate stereochemical characterization, which is crucial for understanding the compounds' potential applications in enantioselective catalysis.

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